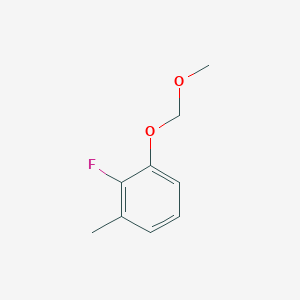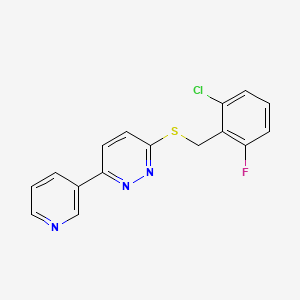
3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been identified as a potent inhibitor of a specific protein kinase that is involved in the regulation of various cellular processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of various compounds containing the 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine structure has been extensively studied due to their potential biological activities. For instance, compounds synthesized from 6-fluorobenzo[b]pyran-4-one have been tested against human cancer cell lines, including lung, breast, and CNS cancers, showing significant anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (A. G. Hammam, O. A. El-Salam, A. Mohamed, N. A. Hafez, 2005). Similarly, new 1,2,4-triazoles derived from isonicotinic acid hydrazide exhibited good to moderate antimicrobial activity against various strains, highlighting the chemical's utility in developing new antimicrobial agents (Hacer Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, 2009).
Anticonvulsant and Anti-inflammatory Properties
Research has also focused on the anti-inflammatory and analgesic properties of imidazolyl acetic acid derivatives. One study synthesized compounds showing maximum anti-inflammatory activity against carrageenan-induced rat paw edema and exhibited significant analgesic activity, indicating the potential for developing new anti-inflammatory and pain relief medications (Maha M. A. Khalifa, Nayira Abdelbaky, 2008).
Metal Coordination and Self-Assembly
The structure of 3,6-Di(pyridin-2-yl)pyridazines, which can be related to the discussed compound, shows interest in their ability to coordinate with metals, resulting in self-assembly into gridlike metal complexes. This has implications for the development of new materials and catalysts (R. Hoogenboom, B. C. Moore, U. Schubert, 2006).
Antimicrobial and Antibacterial Applications
Another study on novel pyrido[1,2,3- de][1,4]benzoxazine-6-carboxylic acid derivatives carrying a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety showed potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. This demonstrates the compound's potential in addressing antibiotic resistance (Y. Asahina, M. Takei, Tetsuya Kimura, Y. Fukuda, 2008).
Eigenschaften
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3S/c17-13-4-1-5-14(18)12(13)10-22-16-7-6-15(20-21-16)11-3-2-8-19-9-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOHYEIYWRDAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(C=C2)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815798 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

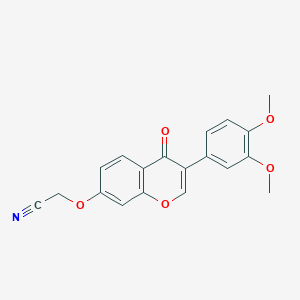
![3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2708160.png)
![6-Bromo-2-methoxybenzo[d]thiazole](/img/structure/B2708161.png)
![5-ethyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2708166.png)


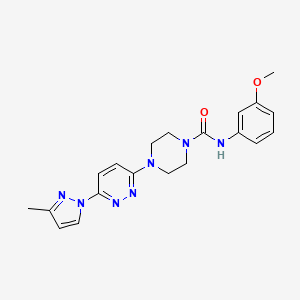

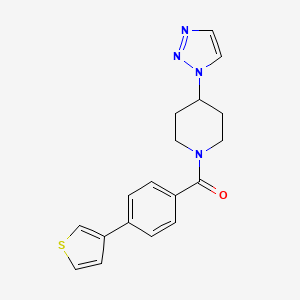

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2708178.png)
![N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2708179.png)

